molecular formula C19H20N2OS B11278065 5-(4-methoxyphenyl)-1-methyl-2-((3-methylbenzyl)thio)-1H-imidazole

5-(4-methoxyphenyl)-1-methyl-2-((3-methylbenzyl)thio)-1H-imidazole

Cat. No.: B11278065
M. Wt: 324.4 g/mol
InChI Key: SRCKEASNRQAIGE-UHFFFAOYSA-N
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Description

5-(4-METHOXYPHENYL)-1-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-IMIDAZOLE is a heterocyclic compound that features an imidazole ring substituted with methoxyphenyl and methylphenyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

5-(4-METHOXYPHENYL)-1-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-IMIDAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(4-METHOXYPHENYL)-1-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-IMIDAZOLE has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-METHOXYPHENYL)-1-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-IMIDAZOLE is unique due to its specific substitutions, which confer distinct chemical and biological properties. These substitutions may enhance its binding affinity to certain enzymes and its overall biological activity compared to similar compounds .

Properties

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1-methyl-2-[(3-methylphenyl)methylsulfanyl]imidazole

InChI

InChI=1S/C19H20N2OS/c1-14-5-4-6-15(11-14)13-23-19-20-12-18(21(19)2)16-7-9-17(22-3)10-8-16/h4-12H,13H2,1-3H3

InChI Key

SRCKEASNRQAIGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC

Origin of Product

United States

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